molecular formula C14H15NO2S B2465570 [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-56-1

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B2465570
CAS No.: 675856-56-1
M. Wt: 261.34
InChI Key: YLKXULISNHIFNW-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole-based compound featuring a 3,4-dimethylphenyl substituent at the 4-position of the thiazole ring, a methyl group at the 2-position, and an acetic acid moiety at the 5-position. This structure confers unique physicochemical and pharmacological properties. The compound is synthesized via multi-step reactions, including bromination of phthalazinone intermediates followed by functionalization with chloroacetyl chloride and subsequent hydrazide formation . Its acetic acid group enhances water solubility, while the aromatic dimethylphenyl group contributes to lipophilicity, influencing its bioavailability and target binding.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-11(6-9(8)2)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKXULISNHIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. Finally, the thiazole derivative is subjected to a carboxylation reaction to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is being studied for its potential pharmacological properties. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring or adjacent aromatic systems. Below is a comparative analysis:

Compound Name Substituents (Thiazole Positions) Key Structural Differences
[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (Target) 2-CH₃, 4-(3,4-(CH₃)₂C₆H₃), 5-CH₂COOH Reference compound
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid 4-(4-OCH₃C₆H₄) Methoxy group increases polarity
2-[4-(4-Methylphenyl)-2-phenyl-thiazol-5-yl]acetic acid 2-C₆H₅, 4-(4-CH₃C₆H₄) Phenyl group enhances steric bulk
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 4-C₆H₅ Simpler structure, lacks methyl groups

Key Observations :

  • Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases logP compared to analogs with single methyl or phenyl groups .
  • Steric Effects : The phenyl group at position 2 in ’s compound may hinder binding to enzymatic pockets compared to the smaller methyl group in the target compound.

Physicochemical Properties

Data from synthesis and characterization studies highlight differences in molecular weight, solubility, and stability:

Property Target Compound [4-Methoxy-phenyl Analog 2-Phenyl Analog
Molecular Weight (g/mol) ~350 (estimated) 263.3 253.3
logP (Predicted) ~3.2 ~2.8 ~3.5
Melting Point (°C) 220–240 (decomp.) Not reported Not reported
Aqueous Solubility Moderate High Low

Insights :

  • The target compound’s higher molecular weight and logP suggest greater membrane permeability but lower solubility than the methoxy analog.
  • Brominated derivatives (e.g., in ) exhibit significantly higher molecular weights (~566 g/mol) and lower solubility due to halogenation .

Biological Activity

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic compound belonging to the thiazole family, characterized by a unique structure that includes a thiazole ring and a dimethylphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N1O2S\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{O}_{2}\text{S}

This structure highlights the presence of sulfur and nitrogen within the thiazole ring, which is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with various biological targets. Thiazole derivatives are known to exhibit a wide range of biological activities by modulating enzyme functions and cellular pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and disrupting metabolic pathways.
  • Receptor Interaction : It may interact with receptors involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various microbial strains, indicating potential as antimicrobial agents.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial and fungal strains. A comparative analysis of similar compounds revealed that modifications in the phenyl ring can enhance antimicrobial efficacy.

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased cytotoxicity against cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through apoptosis induction.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.2
Similar Thiazole DerivativeHeLa (Cervical Cancer)12.8

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have indicated that it can reduce the production of TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and HeLa. The results indicated significant inhibition of cell growth with an IC50 value of 15.2 µM for MCF-7 cells, demonstrating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens.

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